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molecular formula C11H8FNO5 B8612585 3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one CAS No. 62513-47-7

3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one

Cat. No. B8612585
M. Wt: 253.18 g/mol
InChI Key: DSQDPRJEEDJHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04075346

Procedure details

A mixture of 8.0 g of magnesium turnings, 33 g of anhydrous ethanol and 3 ml of carbon tetrachloride was allowed to react on standing for several minutes. After the exothermic reaction had subsided, 250 ml of anhydrous toluene was slowly added under stirring, and the reaction mixture was stirred at 30°-35° C for an additional 3 hours. To the resulting suspension of magnesium ethoxide, a solution of 84.6 g of α-acetyl-γ-butyrolactone in 100 ml of anhydrous toluene was added dropwise under cooling at 0°-5° C. After the resulting mixture was stirred at room temperature for one hour, crude 4-fluoro-2-nitrobenzoyl chloride, prepared from 55.5 g of 4-fluoro-2-nitrobenzoic acid and 170 ml of thionyl chloride, in 100 ml of anhydrous toluene was added dropwise at 20°-25° C and stirred for an additional 3 hours. After 700 ml of 5% sulfuric acid was added to the resulting mixture under cooling with an ice-salt bath, the organic layer was separated, and the aqueous layer was extracted with portions of toluene. The resulting organic layer contained α-acetyl-α-(4-fluoro-2-nitrobenzoyl)-γ-butyrolactone as the main product. The combined organic layer was washed with water and aqueous saturated sodium chloride solution and extracted with three portions of cold 5% aqueous ammonium hydroxide solution. The combined aqueous ammonium hydroxide layer was washed with toluene and acidified by slow addition of 25% sulfuric acid under cooling. The precipitated solid was collected by filtration, washed with water and dried to give 63.5 g (83.6%) of α-(4-fluoro-2-nitrobenzoyl)-γ-butyrolactone. M.P. 87°-89° C.
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
33 g
Type
solvent
Reaction Step Two
Name
magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
84.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
55.5 g
Type
reactant
Reaction Step Five
Quantity
170 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
700 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[O-]CC.[Mg+2].[O-]CC.[C:9]([CH:12]1[CH2:17][CH2:16][O:15][C:13]1=[O:14])(=[O:11])[CH3:10].[F:18][C:19]1[CH:27]=[CH:26]C(C(Cl)=O)=[C:21]([N+:28]([O-:30])=[O:29])[CH:20]=1.FC1C=CC(C(O)=O)=C([N+]([O-])=O)C=1.S(Cl)(Cl)=O.S(=O)(=O)(O)O>C1(C)C=CC=CC=1.C(Cl)(Cl)(Cl)Cl.C(O)C>[F:18][C:19]1[CH:27]=[CH:26][C:10]([C:9]([CH:12]2[CH2:17][CH2:16][O:15][C:13]2=[O:14])=[O:11])=[C:21]([N+:28]([O-:30])=[O:29])[CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
33 g
Type
solvent
Smiles
C(C)O
Step Three
Name
magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Step Four
Name
Quantity
84.6 g
Type
reactant
Smiles
C(C)(=O)C1C(=O)OCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Name
Quantity
55.5 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
170 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
700 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
WAIT
Type
WAIT
Details
on standing for several minutes
CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 30°-35° C for an additional 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling at 0°-5° C
STIRRING
Type
STIRRING
Details
After the resulting mixture was stirred at room temperature for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added dropwise at 20°-25° C
STIRRING
Type
STIRRING
Details
stirred for an additional 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with an ice-salt bath
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with portions of toluene
WASH
Type
WASH
Details
The combined organic layer was washed with water and aqueous saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of cold 5% aqueous ammonium hydroxide solution
WASH
Type
WASH
Details
The combined aqueous ammonium hydroxide layer was washed with toluene
ADDITION
Type
ADDITION
Details
acidified by slow addition of 25% sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C(=O)C2C(=O)OCC2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 63.5 g
YIELD: PERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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